7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a chlorine atom at the 7th position, a methyl group at the 8th position, and a dihydroquinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 7-chloro-8-methylquinoline with a suitable reagent such as acetic anhydride can lead to the formation of the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinolin-4-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
7-chloroquinolin-4(1H)-one: Lacks the methyl group at the 8th position.
8-methylquinolin-4(1H)-one: Lacks the chlorine atom at the 7th position.
2,3-dihydroquinolin-4(1H)-one: Lacks both the chlorine and methyl groups.
Uniqueness
7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H10ClNO |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
7-chloro-8-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10ClNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-3,12H,4-5H2,1H3 |
InChI Key |
MOPWIDCKACSKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NCCC2=O)Cl |
Origin of Product |
United States |
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